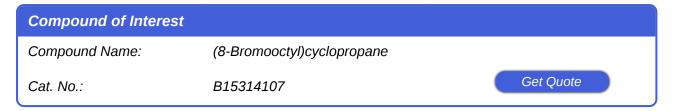


# Commercial Availability and Synthetic Pathways of (8-Bromooctyl)cyclopropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**(8-Bromooctyl)cyclopropane** (CAS No. 2253968-15-7) is a chemical compound of interest for various applications in organic synthesis and drug discovery, serving as a versatile building block for introducing a cyclopropyl-terminated alkyl chain. This guide provides a comprehensive overview of its commercial availability, physical and chemical properties, and a detailed plausible synthetic pathway for its laboratory-scale preparation. The synthesis involves a two-step sequence commencing with the cyclopropanation of a terminal alkene, followed by the conversion of a terminal hydroxyl group to a bromide. Detailed experimental protocols and workflow diagrams are provided to facilitate its synthesis and application in research and development.

# **Commercial Availability**

**(8-Bromooctyl)cyclopropane** is available from a limited number of specialized chemical suppliers. The primary source identified is Enamine, distributed through platforms such as Sigma-Aldrich. While other smaller suppliers may list the compound, detailed specifications are not always readily available. Researchers are advised to contact suppliers directly for up-to-date information on availability, pricing, and purity.



**Table 1: Commercial Supplier and Product** 

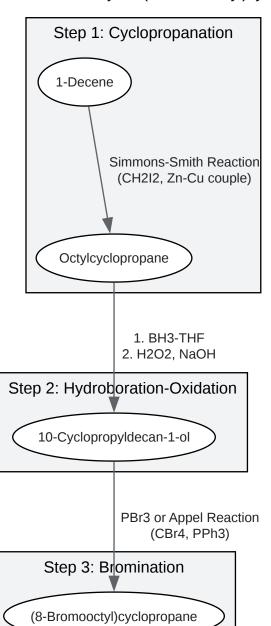
**Specifications** 

Supplier	Product Code	CAS Number	Purity	Molecular Weight	IUPAC Name
Sigma- Aldrich (Enamine)	ENAH942F29 AC	2253968-15- 7	95%	233.19 g/mol	(8- bromooctyl)c yclopropane

# **Proposed Synthetic Pathway**

A specific, peer-reviewed synthesis for **(8-Bromooctyl)cyclopropane** has not been identified in the current literature. However, a reliable and high-yielding two-step synthetic route can be proposed based on well-established organic transformations. The proposed pathway begins with the readily available starting material, 1-decene. The first step is a Simmons-Smith cyclopropanation to form octylcyclopropane. The second step involves a terminal hydroboration-oxidation to yield the primary alcohol, which is subsequently converted to the desired alkyl bromide.





Proposed Synthetic Pathway for (8-Bromooctyl)cyclopropane

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Caption: Proposed three-step synthesis of (8-Bromooctyl)cyclopropane from 1-decene.

# **Experimental Protocols**

The following are detailed, plausible experimental protocols for the proposed synthetic pathway. These are based on established methodologies for similar substrates and should be



adaptable for the synthesis of (8-Bromooctyl)cyclopropane.

# Step 1: Synthesis of Octylcyclopropane via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes.[1][2][3]

#### Reagents and Materials:

- 1-Decene
- Diiodomethane (CH<sub>2</sub>I<sub>2</sub>)
- Zinc-copper couple (Zn-Cu)
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Separatory funnel

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
  dropping funnel, and a nitrogen inlet, add the zinc-copper couple.
- Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.
- Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and should be controlled by the rate of addition.



- After the initial exothermic reaction subsides, add a solution of 1-decene in anhydrous diethyl ether dropwise to the reaction mixture.
- Heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude octylcyclopropane.
- Purify the crude product by fractional distillation under reduced pressure.

# Step 2: Synthesis of 10-Cyclopropyldecan-1-ol via Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[4][5] In the context of this synthesis, it is used to introduce a terminal hydroxyl group on the octylcyclopropane.

#### Reagents and Materials:

- Octylcyclopropane
- Borane-tetrahydrofuran complex solution (BH₃·THF)
- Anhydrous tetrahydrofuran (THF)
- 3 M aqueous sodium hydroxide (NaOH) solution
- 30% aqueous hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution



- Diethyl ether (Et<sub>2</sub>O)
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask with a magnetic stirrer and nitrogen inlet
- · Separatory funnel

#### Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve octylcyclopropane in anhydrous THF.
- Cool the solution in an ice bath and add the borane-THF complex solution dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Cool the mixture in an ice bath and slowly add the 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below 25°C.
- Stir the mixture at room temperature for a few hours.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 10-cyclopropyldecan-1-ol.
- Purify the product by flash column chromatography on silica gel.

# Step 3: Synthesis of (8-Bromooctyl)cyclopropane via Bromination of 10-Cyclopropyldecan-1-ol

# Foundational & Exploratory





The conversion of the primary alcohol to the corresponding alkyl bromide can be achieved using several reagents, with phosphorus tribromide (PBr<sub>3</sub>) or the Appel reaction being common and effective methods.[6][7][8][9][10][11]

Method A: Using Phosphorus Tribromide (PBr<sub>3</sub>)

#### Reagents and Materials:

- 10-Cyclopropyldecan-1-ol
- Phosphorus tribromide (PBr<sub>3</sub>)
- Anhydrous diethyl ether (Et<sub>2</sub>O) or dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- · Ice water
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask with a magnetic stirrer and dropping funnel
- Separatory funnel

#### Procedure:

- In a round-bottom flask, dissolve 10-cyclopropyldecan-1-ol in anhydrous diethyl ether.
- Cool the solution in an ice bath and add PBr<sub>3</sub> dropwise with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Carefully pour the reaction mixture into ice water to quench the excess PBr<sub>3</sub>.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude (8-Bromooctyl)cyclopropane by vacuum distillation or flash column chromatography.

Method B: The Appel Reaction

#### Reagents and Materials:

- 10-Cyclopropyldecan-1-ol
- Carbon tetrabromide (CBr<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Round-bottom flask with a magnetic stirrer and nitrogen inlet

#### Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane.
- Cool the solution in an ice bath and add carbon tetrabromide in one portion.
- Add a solution of 10-cyclopropyldecan-1-ol in anhydrous dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Concentrate the reaction mixture under reduced pressure.
- Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and wash the solid with cold pentane or hexane.

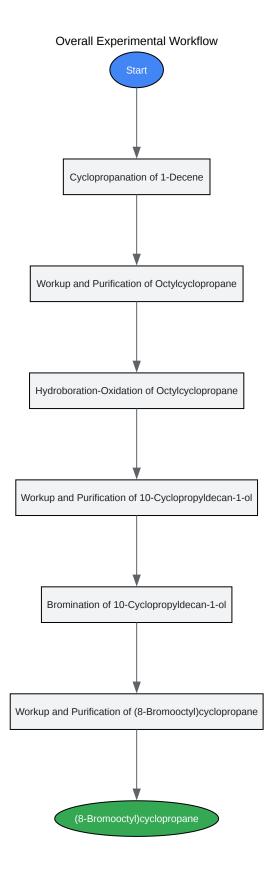


- Concentrate the filtrate to obtain the crude product.
- Purify the crude (8-Bromooctyl)cyclopropane by flash column chromatography.

# **Experimental Workflow and Logical Relationships**

The overall experimental workflow for the synthesis of **(8-Bromooctyl)cyclopropane** is a sequential process. Each step's product serves as the starting material for the subsequent step, with purification being crucial after each transformation to ensure the purity of the final product.





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Caption: Sequential workflow for the synthesis and purification of **(8-Bromooctyl)cyclopropane**.

## Conclusion

**(8-Bromooctyl)cyclopropane** is a commercially available but specialized chemical building block. For researchers requiring larger quantities or specific analogs, the proposed two-step synthesis from 1-decene offers a viable and robust route. The provided experimental protocols, based on well-established and high-yielding reactions, should serve as a practical guide for its preparation in a laboratory setting. Careful execution of each step, particularly the purification of intermediates, is essential for obtaining the final product in high purity.

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## References

- 1. Simmons—Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Simmons-Smith reaction Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 Chemia [chemia.manac-inc.co.jp]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. byjus.com [byjus.com]
- 9. Appel reaction Wikipedia [en.wikipedia.org]
- 10. Appel Reaction [organic-chemistry.org]
- 11. Alcohol to Bromide Common Conditions [commonorganicchemistry.com]



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